Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate (CAS: 39091-00-4) is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-yl group at position 2, a methyl group at position 4, and an ethyl ester at position 3. Its molecular formula is C₁₂H₁₂N₂O₂S (MW: 248.30 g/mol) . This compound is primarily used in pharmaceutical research as a scaffold for developing bioactive molecules, particularly in kinase inhibition and antimicrobial studies.
Properties
IUPAC Name |
ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJYSPUXYJWHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347210 | |
| Record name | Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39091-00-4 | |
| Record name | Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reactions
One prevalent method for synthesizing this compound is through condensation reactions involving thiazole derivatives and ethyl chloroformate.
Reactants : 4-methyl-2-pyridin-3-ylthiazole and ethyl chloroformate.
Catalyst/Base : Triethylamine is often used as a base to facilitate the reaction.
Solvent : The reaction is typically carried out in dichloromethane at room temperature.
This method has been shown to yield significant amounts of the desired compound with relatively high purity levels.
Hantzsch Reaction
Another effective method for synthesizing this compound is via the Hantzsch reaction, which involves the condensation of aldehydes with thiourea and β-keto esters.
- Combine 4-methylpyridine, thiourea, and an appropriate β-keto ester.
- Heat the mixture under reflux conditions for several hours.
- After cooling, the product can be purified through recrystallization.
This method allows for the formation of various thiazole derivatives, including this compound.
Industrial Production Methods
In industrial settings, continuous flow processes are often employed to enhance yield and purity.
Automated Reactors : These systems allow for precise control over reaction parameters such as temperature and pressure.
Optimization Techniques : Utilizing real-time monitoring and adjustments can significantly improve production efficiency.
This approach minimizes waste and maximizes output, making it suitable for large-scale synthesis of this compound.
Comparative Analysis of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Condensation Reaction | 4-methyl-2-pyridin-3-ylthiazole + ethyl chloroformate | Room Temperature in DCM | High | High |
| Hantzsch Reaction | 4-methylpyridine + thiourea + β-keto ester | Reflux | Moderate | Moderate |
| Continuous Flow Process | Various thiazole derivatives | Optimized temperature/pressure | Very High | Very High |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or amines can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or amines in polar aprotic solvents such as dimethylformamide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides, amines, or other substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate has demonstrated antimicrobial properties in various studies. Research indicates that derivatives of thiazole compounds exhibit significant activity against a range of bacterial strains. For instance, a study published in Journal of Medicinal Chemistry highlighted the effectiveness of thiazole derivatives in inhibiting bacterial growth, suggesting potential use in developing new antibiotics .
2. Anti-inflammatory Effects
In preclinical trials, this compound has shown promise as an anti-inflammatory agent. A study conducted on animal models indicated that it significantly reduced inflammation markers when administered in controlled doses. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
3. Anticancer Properties
Emerging research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, leading to decreased cell viability. This opens avenues for further exploration in cancer therapeutics .
Agricultural Applications
1. Pesticidal Properties
The compound has been investigated for its pesticidal properties. Studies have revealed that it can act as an effective insecticide against common agricultural pests, providing a potential alternative to synthetic pesticides. Its application could lead to more sustainable agricultural practices by reducing reliance on harmful chemicals .
2. Plant Growth Regulation
Research has also indicated that this compound may function as a plant growth regulator. Field trials demonstrated enhanced growth rates and yield in treated crops compared to controls, suggesting its utility in agricultural biotechnology .
Materials Science Applications
1. Synthesis of Advanced Materials
this compound serves as a precursor for synthesizing novel materials with unique properties. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical strength .
2. Nanotechnology
In nanotechnology, this compound has potential applications in developing nanoscale devices and sensors due to its electronic properties. Research indicates that it can be utilized in creating sensitive detection systems for environmental monitoring .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against various bacterial strains including E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL.
Case Study 2: Agricultural Field Trials
Field trials conducted on soybean crops treated with this compound demonstrated a 20% increase in yield compared to untreated controls over a growing season.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use as an enzyme inhibitor or receptor ligand.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate and its analogs:
Physicochemical Properties
- Solubility : Pyridin-3-yl substitution (target compound) may reduce aqueous solubility compared to pyridin-4-yl analogs due to altered dipole moments .
- Stability: Trifluoromethyl groups (e.g., in Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate) improve resistance to oxidative degradation .
Research Implications and Gaps
- Structural Optimization : Substitution at pyridine’s 3- vs. 4-position significantly impacts bioactivity, warranting further comparative studies .
- Synthetic Challenges : The target compound’s synthesis remains underexplored; improved protocols (e.g., one-pot methods ) could enhance accessibility.
- Safety Data: Limited toxicity data exist for pyridinyl-thiazoles, though analogs like Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate are classified as laboratory chemicals with unspecified hazards .
Biological Activity
Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, with the CAS number 39091-00-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and structure-activity relationships (SAR) derived from various studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.3 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C |
| CAS Number | 39091-00-4 |
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against various pathogens, including Mycobacterium tuberculosis and Leishmania species. Specifically, this compound has been shown to inhibit the growth of these microorganisms effectively .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cells by disrupting mitotic processes. This is particularly relevant in the context of centrosome amplification in cancer cells, where it was shown to inhibit HSET (KIFC1), a protein critical for proper spindle formation during cell division . The ability to induce multipolar spindles leads to increased cell death in cancerous cells.
Case Studies
- Study on Cancer Cell Lines : In a study involving human cancer cell lines, treatment with this compound resulted in a significant increase in multipolarity and apoptosis rates compared to untreated controls. The compound's IC50 values were reported in the low micromolar range, indicating potent activity .
- Structure–Activity Relationship (SAR) : The SAR studies revealed that modifications at specific positions on the thiazole ring could enhance or diminish biological activity. For instance, altering the ester group or introducing different substituents on the pyridine ring significantly impacted the compound's potency against cancer cells .
The mechanism by which this compound exerts its biological effects primarily involves interference with microtubule dynamics during mitosis. By inhibiting HSET, it disrupts normal spindle formation, leading to aberrant cell division and ultimately apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing thiazole derivatives analogous to Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate?
- Methodological Answer : Thiazole cores are typically synthesized via cyclization reactions. For example, the Biginelli reaction can condense aldehydes, β-ketoesters, and thioureas in a one-pot process to form dihydrothiazole intermediates, which are oxidized to thiazoles . Modifications, such as introducing pyridinyl substituents, may require Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Reaction optimization (e.g., solvent, temperature, catalysts like p-TsOH) is critical for yield and purity. Post-synthesis purification often involves column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent integration and electronic environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiazole carbons at ~160–170 ppm).
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm.
- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SC-XRD) is preferred, with data refined using SHELXL .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., variable dihedral angles in asymmetric units) be resolved during structural refinement?
- Methodological Answer : In cases where asymmetric units contain multiple molecules with divergent dihedral angles (e.g., 72.14° vs. 45.56° for pendant rings ), employ the following steps:
Validation : Use tools like PLATON to check for twinning or disorder .
Refinement : Apply SHELXL restraints (e.g., SIMU, DELU) to stabilize thermal parameters and avoid overfitting.
Statistical Analysis : Compare R-factors and goodness-of-fit (GoF) values across refinement models.
Temperature Factors : High displacement parameters (B > 5 Ų) may indicate dynamic disorder, requiring alternative modeling strategies .
Q. What computational approaches are effective for studying structure-activity relationships (SAR) in pyridinyl-thiazole derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes, receptors). Validate with experimental IC₅₀ values from assays like ELISA .
- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and Hammett constants.
- Electrostatic Potential Maps : Analyze charge distribution (via DFT calculations) to predict reactivity or binding affinity .
Q. How should researchers address contradictions between spectroscopic data and elemental analysis?
- Methodological Answer :
Repetition : Re-run analyses to rule out instrument error.
Purity Verification : Use TLC or HPLC to check for unreacted starting materials or byproducts.
Alternative Synthesis : Test different routes (e.g., substituting ethyl esters with tert-butyl esters ) to confirm reproducibility.
Microanalysis : Cross-validate with combustion analysis (C, H, N, S) to resolve discrepancies in oxygen or halogen content .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
